N-Feruloyloctopamine

Description

N-trans-Feruloyloctopamine is a natural product found in Capnoides sempervirens and Allium sativum with data available.

Structure

3D Structure

Properties

IUPAC Name |

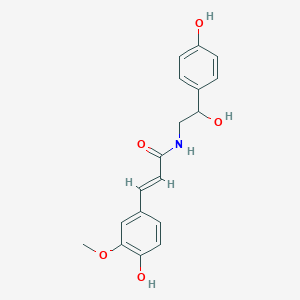

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSCHQMOTSXAKB-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904229 | |

| Record name | N-Trans-Feruloyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-44-0 | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Trans-Feruloyloctopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | N-trans-Feruloyloctopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Feruloyloctopamine: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloyloctopamine is a naturally occurring phenolic amide that has garnered significant interest in the scientific community for its potential therapeutic properties. As an antioxidant, it demonstrates promising anti-tumor activities, particularly in the context of hepatocellular carcinoma. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activity, and the molecular pathways it modulates. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is structurally characterized by a ferulic acid moiety linked to an octopamine backbone via an amide bond. The molecule exists as cis and trans isomers, with the trans isomer being more commonly studied. Furthermore, the presence of a chiral center in the octopamine portion gives rise to (R)- and (S)-enantiomers.

Table 1: Chemical Identifiers for this compound Isomers

| Isomer | IUPAC Name | SMILES | InChI | Molecular Formula | Molecular Weight ( g/mol ) |

| N-trans-Feruloyloctopamine | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[1] | COC1=C(O)C=C(\C=C\C(=O)NCC(O)C2=CC=C(O)C=C2)C=C1[1] | InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+[1] | C₁₈H₁₉NO₅ | 329.35 |

| (R)-N-trans-Feruloyloctopamine | (E)-N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | COC1=C(O)C=C(\C=C\C(=O)NC--INVALID-LINK--C2=CC=C(O)C=C2)C=C1 | InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+/t16-/m0/s1 | C₁₈H₁₉NO₅ | 329.35 |

| N-cis-Feruloyloctopamine | (Z)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[2] | COC1=C(O)C=C(\C=C/C(=O)NCC(O)C2=CC=C(O)C=C2)C=C1[2] | InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3-[2] | C₁₈H₁₉NO₅ | 329.35 |

Biological Activity

N-trans-Feruloyloctopamine has demonstrated significant anti-proliferative and anti-invasive effects on hepatocellular carcinoma (HCC) cell lines.[3][4]

Table 2: In Vitro Bioactivity of N-trans-Feruloyloctopamine

| Cell Line | Assay | Endpoint | Value | Exposure Time | Reference |

| Huh7 | Cell Viability (CCK-8) | IC₅₀ | 1.99 mM | 48 hours | [4] |

| HCCLM3 | Cell Viability (CCK-8) | IC₅₀ | 2.27 mM | 48 hours | [4] |

Signaling Pathway Modulation

The anti-tumor effects of N-trans-Feruloyloctopamine are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. Specifically, it has been shown to inhibit the PI3K/Akt and p38 MAPK pathways, and to reverse the Epithelial-to-Mesenchymal Transition (EMT).[3]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. N-trans-Feruloyloctopamine has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting the pro-survival signals in cancer cells.[3]

Caption: Inhibition of Akt phosphorylation by this compound.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and can also play a role in cancer progression. N-trans-Feruloyloctopamine has been shown to reduce the phosphorylation of p38 MAPK, suggesting its role in mitigating stress-induced signaling that can promote tumor invasion.[3]

Caption: Inhibition of p38 MAPK phosphorylation by this compound.

Epithelial-to-Mesenchymal Transition (EMT) Pathway

EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, a hallmark of cancer metastasis. N-trans-Feruloyloctopamine has been found to reverse EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of the mesenchymal transcription factor Slug.[3]

Caption: this compound reverses EMT by modulating key markers.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide methodologies for the synthesis of this compound and for key biological assays.

Synthesis of N-trans-Feruloyloctopamine

Materials:

-

Octopamine hydrochloride

-

Ferulic acid

-

Triethylamine

-

Immobilized Lipase (e.g., Lipozyme TL IM)

-

Molecular sieves

-

Acetonitrile

-

Ethyl acetate

-

5% HCl solution

-

5% NaHCO₃ solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve octopamine hydrochloride in acetonitrile.

-

Add triethylamine to the mixture to liberate the free base of octopamine. Stir for 30 minutes at room temperature.

-

Add ferulic acid to the reaction mixture, followed by the immobilized lipase and molecular sieves.

-

Seal the vessel and incubate with shaking at an optimized temperature (e.g., 43°C) for an extended period (e.g., 52 hours).

-

After the reaction, filter the mixture to recover the immobilized enzyme.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the residue in water and perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers and wash sequentially with 5% HCl and 5% NaHCO₃ solutions.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The crude product can be further purified by column chromatography.

Cell Viability Assay (CCK-8)

Materials:

-

Huh7 or HCCLM3 cells

-

DMEM medium supplemented with 10% FBS

-

N-trans-Feruloyloctopamine stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of N-trans-Feruloyloctopamine in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software.

Transwell Matrigel Invasion Assay

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free medium

-

Medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Procedure:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Harvest cells and resuspend them in serum-free medium.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-E-cadherin, anti-Slug, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Receptor Binding and Pharmacokinetics

To date, specific quantitative data on the receptor binding affinities and pharmacokinetic parameters of this compound are not extensively reported in publicly available literature. Further research is required to elucidate its direct molecular targets and its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Conclusion

This compound is a promising natural product with well-documented anti-cancer properties in preclinical models of hepatocellular carcinoma. Its mechanism of action involves the modulation of key signaling pathways that are crucial for tumor progression. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and exploring its therapeutic potential. Further investigations into its specific molecular targets and in vivo pharmacokinetics are warranted to facilitate its translation into clinical applications.

References

- 1. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cis-N-Feruloyloctopamine | C18H19NO5 | CID 68976271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN102059145B - Catalyst, (S)-octopamine synthesis method and (S)-N-trans-feruloyl norsynephrine synthesis method - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N-Feruloyloctopamine in Plants: Natural Sources, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloyloctopamine is a naturally occurring phenolic amide found in a variety of plant species. As a member of the hydroxycinnamic acid amide (HCAA) family, it is synthesized through the conjugation of ferulic acid, a derivative of phenylalanine, and octopamine, a biogenic amine. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its presence and concentration in plants are influenced by genetic factors, developmental stages, and environmental stressors, highlighting its role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its analysis, and an exploration of its biosynthetic and potential signaling pathways in plants.

Natural Sources and Quantitative Data

This compound has been identified in a range of plant species across different families. The concentration of this bioactive compound can vary significantly depending on the plant part, cultivar, and growing conditions. The following table summarizes the known plant sources and, where available, the quantitative data for this compound.

| Plant Family | Species | Plant Part(s) | Concentration of this compound |

| Amaranthaceae | Salsola collina | Whole plant | Presence confirmed[1] |

| Salsola tetrandra | Aerial parts | Presence confirmed[1] | |

| Solanaceae | Solanum lyratum | Not specified | Presence confirmed[2] |

| Capsicum annuum (Bell Pepper) | Fruit | Present, with higher levels in yellow and red varieties[3] | |

| Amaryllidaceae | Allium sativum (Garlic) | Skin/Peel | Identified as a major antioxidant constituent[4] |

| Nyctaginaceae | Pisonia aculeata | Not specified | Presence confirmed |

| Phyllanthaceae | Antidesma pentandrum var. barbatum | Not specified | Presence confirmed |

| Papaveraceae | Capnoides sempervirens | Not specified | Presence confirmed |

| Solanaceae | Lycium chinense | Not specified | Presence confirmed |

| Cannabaceae | Cannabis sativa | Seeds, Roots, Leaves, Resin | Presence confirmed[3] |

Note: Quantitative data for this compound is still limited in publicly available literature. Much of the quantitative work has focused on the related compound, N-feruloyltyramine.

Experimental Protocols

Accurate extraction, isolation, and quantification of this compound are crucial for research and drug development. The following protocols provide a framework for these procedures, which can be optimized based on the specific plant matrix and available instrumentation.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of phenolic amides from plant tissues.

Materials:

-

Dried and powdered plant material

-

80% Methanol (MeOH)

-

Conical tubes (50 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 1 gram of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.[3]

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]

-

Centrifuge at 4000 rpm for 15 minutes.[3]

-

Carefully collect the supernatant.

-

Repeat the extraction process on the remaining plant pellet at least two more times to ensure exhaustive extraction.

-

Pool all the collected supernatants.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a robust technique for isolating pure this compound from a crude extract.

Materials:

-

Crude plant extract

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Water

-

Formic acid (optional, for mobile phase modification)

-

Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

UV detector

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude extract in methanol to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Development (Analytical Scale): Initially, develop a separation method on an analytical HPLC system with a C18 column. A common mobile phase consists of a gradient of water (A) and methanol or acetonitrile (B), both often containing 0.1% formic acid to improve peak shape. Monitor the elution at a wavelength where this compound absorbs, typically around 320 nm.

-

Scale-Up to Preparative HPLC: Based on the optimized analytical method, scale up to the preparative system. Adjust the flow rate and injection volume according to the column dimensions.

-

Purification: Inject the filtered sample onto the preparative HPLC system.

-

Fraction Collection: Collect the eluent in fractions as the peak corresponding to the retention time of this compound is detected by the UV detector.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the isolated this compound.

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound in complex plant matrices.

Materials:

-

Isolated this compound standard

-

Plant extract

-

UHPLC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Water with 0.1% formic acid (Solvent A)

-

Acetonitrile with 0.1% formic acid (Solvent B)

Procedure:

-

Sample and Standard Preparation: Prepare a stock solution of the purified this compound standard of known concentration. Create a series of calibration standards by diluting the stock solution. Prepare the plant extracts as described in the extraction protocol, followed by appropriate dilution.

-

UHPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

-

Mobile Phase: A gradient elution using Solvent A and Solvent B. An example gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Optimize the precursor ion to product ion transitions for this compound. The precursor ion will be [M+H]⁺.

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.[3]

-

-

Quantification:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted plant extracts.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid pathway.[5][6][7][8] This pathway begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce ferulic acid. In a parallel pathway, the amino acid tyrosine is converted to octopamine. The final step involves the condensation of feruloyl-CoA and octopamine, catalyzed by a specific N-acyltransferase.

Key Enzymes in the Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

C3H: p-Coumarate 3-hydroxylase

-

COMT: Caffeic acid O-methyltransferase

-

4CL: 4-Coumarate-CoA ligase

-

TDC: Tyrosine decarboxylase

-

TβH: Tyramine β-hydroxylase

Potential Signaling Pathways in Plant Defense

While the direct signaling pathway of this compound in plants is not fully elucidated, its accumulation in response to stress suggests a role in plant defense. It is hypothesized that this compound could act as a signaling molecule or contribute to the physical reinforcement of cell walls at the site of pathogen attack or wounding. The signaling action could potentially involve pathways analogous to octopamine signaling in invertebrates or integrate into broader plant defense signaling networks, such as the Mitogen-Activated Protein Kinase (MAPK) cascades.

Hypothetical Signaling Cascade:

Upon perception of a stress signal (e.g., pathogen-associated molecular patterns - PAMPs), the biosynthesis of this compound is induced. This compound may then bind to a yet-to-be-identified receptor, initiating a downstream signaling cascade. This could involve the activation of MAPK pathways, leading to the expression of defense-related genes and the production of other defense compounds.

Conclusion

This compound is a promising bioactive compound with a widespread distribution in the plant kingdom. This guide provides a foundational understanding of its natural sources, detailed protocols for its analysis, and insights into its biosynthesis and potential roles in plant biology. Further research is warranted to fully elucidate its quantitative distribution across a broader range of plant species, refine and validate analytical methodologies, and unravel the specific molecular mechanisms underlying its signaling functions in plants. Such knowledge will be invaluable for its potential applications in agriculture, pharmacology, and drug development.

References

- 1. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. LC-MS profiling and antioxidant, antifungal, and anticancer potentials of Tunisian Allium sativum L. extracts | PLOS One [journals.plos.org]

- 5. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openpub.fmach.it [openpub.fmach.it]

- 7. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tyramine N-feruloyltransferase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biosynthesis of N-Feruloyloctopamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of N-Feruloyloctopamine, a significant plant secondary metabolite. The document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of the metabolic processes involved.

Introduction to this compound

This compound is a member of the hydroxycinnamic acid amide (HCAA) class of specialized metabolites found throughout the plant kingdom. These molecules are formed through the conjugation of a hydroxycinnamic acid (in this case, ferulic acid) with a biogenic amine (octopamine). HCAAs, including this compound, play crucial roles in plant development and defense mechanisms, such as cell wall reinforcement and response to pathogens.[1][2][3] Their antioxidant and other bioactive properties have also made them subjects of interest for pharmaceutical and nutraceutical research.[4] Understanding the biosynthetic pathway is critical for metabolic engineering efforts aimed at enhancing the production of this valuable compound.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that converges two major metabolic pathways: the Phenylpropanoid Pathway, which yields feruloyl-CoA, and the tyrosine-derived pathway, which produces octopamine. The final step involves the condensation of these two precursors, catalyzed by a specific transferase enzyme.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The journey begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce ferulic acid. This acid is then activated to its coenzyme A (CoA) thioester, feruloyl-CoA.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-Cinnamic acid.

-

trans-Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) to produce p-Coumaric acid.

-

p-Coumaric acid undergoes further hydroxylation by p-Coumarate 3-Hydroxylase (C3H) to yield Caffeic acid.

-

The 3-hydroxyl group of Caffeic acid is methylated by Caffeic acid O-Methyltransferase (COMT) to form Ferulic acid.

-

Finally, Ferulic acid is activated by 4-Coumarate:CoA Ligase (4CL) , which ligates it to Coenzyme A, forming the high-energy thioester Feruloyl-CoA .

Tyrosine-Derived Pathway: Synthesis of Octopamine

In a parallel pathway, the amino acid L-tyrosine is converted to octopamine.

-

L-Tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to produce Tyramine.

-

Tyramine is then hydroxylated on its β-carbon by Tyramine β-Hydroxylase (TβH) to form Octopamine .

Final Condensation Step

The final and committing step in the biosynthesis is the amide bond formation between the two precursors.

-

Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) catalyzes the condensation of Feruloyl-CoA and Octopamine to produce This compound , releasing Coenzyme A. Studies have shown that THT enzymes exhibit broad substrate specificity, accepting various hydroxycinnamoyl-CoAs as acyl donors and amines like tyramine and octopamine as acyl acceptors.[1][3][5][6][7]

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for key enzymes in the pathway. It is important to note that these values can vary depending on the source organism and experimental conditions.

Table 1: Phenylpropanoid Pathway Enzymes

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ | Source Organism |

| 4CL | Ferulic acid | ~100 | - | Populus trichocarpa x P. deltoides |

| Ferulic acid | 199 | - | Arabidopsis thaliana[8] | |

| p-Coumaric acid | ~80 | - | Populus trichocarpa x P. deltoides[9] | |

| PAL | L-Phenylalanine | 35 - 1600 | - | Various Plants[10] |

Table 2: Tyrosine-Derived Pathway Enzymes

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µM min⁻¹) | Source Organism |

| TYDC | L-Tyrosine | 249.7 | 6.424 | Rehmannia glutinosa[11] |

| TβH | Tyramine | 161 | - | Drosophila melanogaster[12] |

Table 3: Final Condensation Enzyme - THT

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nkat mg⁻¹) | Source Organism |

| THT | Feruloyl-CoA | 36 | - | Solanum tuberosum (potato)[13] |

| Tyramine | 22 | - | Solanum tuberosum (potato)[13] | |

| Feruloyl-CoA | 155 | 67 | Capsicum annuum (pepper)[14] | |

| Tyramine | 118 | 67 | Capsicum annuum (pepper)[14] |

Experimental Protocols

This section provides generalized methodologies for the study of the this compound biosynthetic pathway. Specific parameters may require optimization based on the plant species and tissue being investigated.

Protocol 1: General Enzyme Extraction from Plant Tissue

This protocol describes a general method for extracting active enzymes involved in secondary metabolism from plant tissues.

-

Harvesting and Storage: Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Extraction Buffer: Add the powdered tissue to an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone to adsorb phenolics). Use a ratio of approximately 1:3 (g tissue: mL buffer).

-

Clarification: Stir the slurry on ice for 20-30 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Desalting (Optional): The resulting supernatant is the crude enzyme extract. If necessary, remove small molecules by passing the extract through a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer (minus PVPP).

-

Protein Quantification: Determine the total protein concentration of the crude extract using a standard method, such as the Bradford assay, for later specific activity calculations.

Protocol 2: THT Enzyme Activity Assay

This protocol outlines a method to measure the activity of Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT), the enzyme catalyzing the final step.

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction contains:

-

50-100 µg of crude or partially purified enzyme extract.

-

50 µM Feruloyl-CoA (acyl donor).

-

200 µM Octopamine (acyl acceptor).

-

100 mM Potassium Phosphate Buffer (pH 7.0).

-

-

Initiation and Incubation: Pre-warm the mixture to the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding one of the substrates (e.g., feruloyl-CoA).

-

Incubation: Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.

-

Termination: Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or by adding an acid (e.g., 10 µL of 20% HCl).

-

Product Extraction: Vortex the mixture vigorously to extract the this compound product into the organic phase. Centrifuge to separate the phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., 50% methanol) for analysis by HPLC.

Protocol 3: HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying HCAAs.[15]

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed for optimal separation.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient Program:

-

Start with a low percentage of Solvent B (e.g., 10-20%).

-

Linearly increase the concentration of Solvent B over 20-30 minutes to a high percentage (e.g., 80-90%).

-

Hold for a few minutes before returning to the initial conditions to re-equilibrate the column.

-

-

Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance, typically around 310-320 nm.

-

Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. The concentration in the experimental samples can be determined by comparing their peak areas to the standard curve. The identity of the peak can be confirmed by comparing its retention time to the standard and, ideally, by mass spectrometry (LC-MS).

References

- 1. researchgate.net [researchgate.net]

- 2. A modern view of phenylalanine ammonia lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cloning and characterization of a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase induced in response to UV-C and wounding from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning and expression of a potato cDNA encoding hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Functional Analysis of the Amine Substrate Specificity Domain of Pepper Tyramine and Serotonin N-Hydroxycinnamoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. validated hplc assay: Topics by Science.gov [science.gov]

The Discovery and Isolation of N-Feruloyloctopamine: A Technical Guide

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloyloctopamine, a naturally occurring phenolic amide, has garnered significant attention within the scientific community for its diverse biological activities, including antioxidant and antitumor properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, and an examination of its role in key cellular signaling pathways.

Discovery and Natural Occurrence

N-trans-Feruloyloctopamine was first identified as a new natural compound in 1978 by Yoshihara and colleagues from the roots of the eggplant (Solanum melongena)[1][2][3]. This initial discovery laid the groundwork for subsequent research into its distribution in the plant kingdom. Since then, this compound has been isolated from a variety of other plant sources, including:

-

Garlic skin (Allium sativum)[4]

-

Bell peppers (Capsicum annuum)[5]

-

Solanum lyratum

-

Pisonia aculeata

-

Antidesma pentandrum

-

Capnoides sempervirens

-

Lycium chinense

The presence of this compound across different plant families highlights its potential role in plant defense mechanisms and as a valuable compound for phytochemical investigation.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methods for the isolation of phenolic amides from Solanum species and can be adapted for the extraction of this compound.

Plant Material Preparation

-

Collection and Drying: Collect fresh plant material (e.g., roots of Solanum melongena).

-

Grinding: Thoroughly wash the plant material to remove debris and air-dry until brittle. Grind the dried material into a fine powder.

Solvent Extraction

-

Maceration: Submerge the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with periodic stirring.

-

Filtration and Concentration: Filter the methanolic extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Liquid-Liquid Partitioning

-

Suspension: Suspend the crude methanolic extract in distilled water.

-

Fractionation: Transfer the aqueous suspension to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the more polar fractions like ethyl acetate.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: UV detector at approximately 320 nm.

-

Purification: Collect the peak corresponding to the retention time of this compound.

-

Structural Elucidation

The purified this compound is then subjected to spectroscopic analysis to confirm its structure.

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₅ |

| Molecular Weight | 329.35 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 164-165 °C |

| Solubility | Soluble in DMSO, methanol |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.42 (d, J=15.7 Hz, 1H), 7.29 (d, J=8.5 Hz, 2H), 7.12 (d, J=1.9 Hz, 1H), 7.00 (dd, J=8.1, 1.9 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 6.73 (d, J=8.5 Hz, 2H), 6.51 (d, J=15.7 Hz, 1H), 4.75 (dd, J=8.0, 3.8 Hz, 1H), 3.81 (s, 3H), 3.35-3.25 (m, 2H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 165.9, 157.1, 149.2, 148.0, 141.0, 132.3, 127.5, 126.8, 122.0, 115.9, 115.3, 110.8, 71.3, 55.9, 46.1 |

| Mass Spectrometry | ESI-MS m/z: 330.1 [M+H]⁺ |

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant antitumor activity, particularly in hepatocellular carcinoma (HCC) cells. Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, invasion, and apoptosis.

PI3K/Akt and p38 MAPK Signaling Pathways

Research has demonstrated that this compound can inhibit the proliferation and invasion of HCC cells by downregulating the phosphorylation of Akt and p38 MAPK[4].

References

- 1. mdpi.com [mdpi.com]

- 2. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Feruloyloctopamine.

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of N-Feruloyloctopamine

Introduction

This compound is a naturally occurring phenolic amide found in various plant species, including garlic skin (Allium sativum), Datura arborea, and peppers (Capsicum annuum).[1][2][3] It belongs to the class of hydroxycinnamic acids and their derivatives.[2] This compound has garnered significant interest within the scientific community for its diverse biological activities, most notably its antioxidant and antitumor properties.[1] Structurally, it is formed by the condensation of ferulic acid and octopamine.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on its anticancer effects, the signaling pathways it modulates, and detailed experimental protocols for its synthesis and biological evaluation.

Physical and Chemical Properties

This compound exists as a solid, crystalline powder, typically white to light yellow in color.[3][6][7] It has stereoisomers, including N-trans-Feruloyloctopamine and N-cis-Feruloyloctopamine, with the trans-isomer being more commonly studied.[6][8]

Data Summary

The key physical and chemical properties of N-trans-Feruloyloctopamine are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | [6] |

| Synonyms | N-trans-Feruloyloctopamine, FO | [1][6] |

| CAS Number | 66648-44-0 | [1][3][6] |

| Molecular Formula | C₁₈H₁₉NO₅ | [3][6] |

| Molecular Weight | 329.35 g/mol | [3] |

| Appearance | White to light yellow solid powder | [3][7] |

| Melting Point | 164 - 165 °C | [2][6] |

| Solubility | Soluble in DMSO (≥100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][7] |

| Predicted Water Solubility | 0.048 g/L | [2] |

| Predicted logP | 1.61 - 1.88 | [2] |

| Stability | Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C (protect from light). | [1][7] |

Biological Activity and Signaling Pathways

This compound is recognized primarily as a potent antioxidant.[1] Its major therapeutic potential, however, is being explored in oncology, specifically for hepatocellular carcinoma (HCC).[1][9]

Antitumor Activity

Research has demonstrated that this compound can inhibit the proliferation and invasion of tumor cells and induce apoptosis.[1] In studies involving human hepatocellular carcinoma cell lines Huh7 and HCCLM3, it exhibited significant cytotoxic effects.[1]

| Cell Line | IC₅₀ Value (48h treatment) | Reference(s) |

| Huh7 | 1.99 mM | [1] |

| HCCLM3 | 2.27 mM | [1] |

Core Signaling Pathways

The antitumor effects of this compound are mediated through the modulation of key cellular signaling pathways. It has been shown to inhibit the PI3K/Akt and p38 MAPK pathways and interfere with the Epithelial-Mesenchymal Transition (EMT) process.[1][10]

-

PI3K/Akt Pathway : The compound significantly decreases the phosphorylation of Akt, a key protein in this pro-survival pathway, without affecting upstream or other related kinases like ERK1/2.[1][7]

-

p38 MAPK Pathway : Similar to its effect on Akt, this compound reduces the phosphorylation levels of p38 MAPK, a protein involved in cellular stress response and apoptosis.[1][7]

-

EMT Pathway : It inhibits the expression of Slug, a key EMT-inducing transcription factor, while increasing the level of E-cadherin, an epithelial marker. This suggests a reversal of the EMT phenotype, which is crucial for cancer cell invasion and metastasis.[1][10]

A screening using RNA-Seq in Huh7 cells treated with this compound revealed that it modulates 317 genes, with 188 being upregulated and 129 downregulated.[9] Notably, upregulated genes included those involved in apoptosis such as BBC3, DDIT3, CDKN1A, and NOXA, further elucidating its pro-apoptotic mechanism.[9]

Experimental Protocols

This section details generalized methodologies for the synthesis, purification, and biological evaluation of this compound based on published literature.

Synthesis of N-trans-Feruloyloctopamine

The synthesis is typically achieved via an amidation reaction.[5][11]

Materials:

-

trans-Ferulic acid

-

Octopamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) or an alternative base like Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Dissolve trans-ferulic acid (1.0 eq) and octopamine hydrochloride (1.0 eq) in anhydrous DMF.

-

Add a base such as TEA (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes at room temperature.

-

Add DMAP (0.1 eq) as a catalyst to the mixture.

-

In a separate flask, dissolve DCC (1.2 eq) in anhydrous DMF.

-

Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified using silica gel column chromatography.

Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

In Vitro Antitumor Activity Assay

The following protocol describes a general method to assess the effect of this compound on cancer cell proliferation and invasion.[10]

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT assay kit

-

Transwell inserts with Matrigel-coated membranes (for invasion assay)

-

96-well plates and 24-well plates

Cell Proliferation (CCK-8/MTT Assay):

-

Seed Huh7 or HCCLM3 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 24, 48, and 72 hours. A vehicle control (0.2% DMSO) group must be included.[10]

-

At each time point, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Cell Invasion (Transwell Assay):

-

Rehydrate the Matrigel-coated Transwell inserts.

-

Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber of the inserts.

-

Add the desired concentration of this compound to the upper chamber.

-

Add complete medium containing chemoattractant (e.g., 20% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).

-

Count the number of stained cells in several microscopic fields to quantify invasion.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties. Its biological significance, particularly its ability to inhibit cancer cell proliferation and invasion by modulating the PI3K/Akt, p38 MAPK, and EMT signaling pathways, makes it a compelling candidate for further investigation in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this versatile molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound N-trans-Feruloyloctopamine (FDB010779) - FooDB [foodb.ca]

- 3. This compound | CAS:66648-44-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. (R)-N-Trans-Feruloyloctopamine | C18H19NO5 | CID 11151622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 66648-44-0 [chemicalbook.com]

- 6. N-Trans-Feruloyloctopamine | C18H19NO5 | CID 24096391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cis-N-Feruloyloctopamine | C18H19NO5 | CID 68976271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cellular Mechanism of Action of N-Feruloyloctopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloyloctopamine (FO), a naturally occurring phenolic amide, has garnered significant attention in recent years for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cellular effects of this compound, with a focus on its impact on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Cellular Effects of this compound

This compound exerts its cellular effects primarily through the modulation of critical signaling pathways involved in cell proliferation, survival, invasion, and apoptosis. Its mechanism of action is particularly well-documented in the context of hepatocellular carcinoma (HCC), where it has been shown to inhibit tumor progression.

Table 1: Quantitative Data on the Bioactivity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| Huh7 | Cell Viability (CCK-8) | 48h IC50 | 1.99 mM | [1] |

| HCCLM3 | Cell Viability (CCK-8) | 48h IC50 | 2.27 mM | [1] |

| Huh7 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (24h) | Significantly increased vs. control | [2] |

| Huh7 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (48h) | Significantly increased vs. control | [2] |

| Hep3B | Apoptosis (Flow Cytometry) | % Apoptotic Cells (24h) | Significantly increased vs. control | [2] |

| Hep3B | Apoptosis (Flow Cytometry) | % Apoptotic Cells (48h) | Significantly increased vs. control | [2] |

Key Signaling Pathways Modulated by this compound

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression. This compound has been demonstrated to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector of PI3K.[3][4][5] This inhibition of Akt activation leads to a cascade of downstream effects, including the induction of apoptosis and suppression of cell proliferation.

Modulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has been shown to decrease the phosphorylation of p38 MAPK in hepatocellular carcinoma cells.[3][4][5] The inhibition of p38 MAPK signaling by FO contributes to its anti-invasive and anti-proliferative effects.

References

- 1. N- trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-trans-Feruloyloctopamine Wakes Up BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Effects of N-Feruloyloctopamine on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloyloctopamine, a natural antioxidant compound, has demonstrated notable anticancer properties, particularly in hepatocellular carcinoma (HCC) cell lines. This technical guide provides a comprehensive overview of the current research on its effects, including quantitative data on cell viability, detailed experimental protocols for key assays, and an exploration of the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in several HCC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Assay Method |

| Huh7 | Hepatocellular Carcinoma | 48 | 1.99 | CCK-8 |

| HCCLM3 | Hepatocellular Carcinoma | 48 | 2.27 | CCK-8 |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 194 µM (0.194 mM) | MTT |

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. Research indicates that its mechanism of action involves the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.[1][2]

PI3K/Akt and p38 MAPK Signaling

This compound has been shown to significantly decrease the phosphorylation levels of Akt and p38 MAPK in HCC cells. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt, this compound effectively downregulates this pro-survival pathway. Similarly, the p38 MAPK pathway is involved in cellular stress responses and can contribute to cancer cell survival and invasion. Inhibition of p38 MAPK phosphorylation by this compound further contributes to its anticancer effects.[2]

Induction of Apoptosis and Regulation of Gene Expression

A key aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. Studies have shown a significant increase in the rate of apoptosis in HCC cells treated with this compound.[1] This is achieved through the upregulation of several pro-apoptotic genes, including:

-

BBC3 (PUMA): A BH3-only protein that is a critical mediator of apoptosis.

-

DDIT3 (CHOP): A transcription factor involved in endoplasmic reticulum stress-induced apoptosis.

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that can induce cell cycle arrest and apoptosis.

-

NOXA (PMAIP1): A pro-apoptotic BH3-only protein.

The upregulation of these genes suggests that this compound triggers intrinsic apoptotic pathways.[1]

Epithelial-Mesenchymal Transition (EMT)

This compound also appears to reverse the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. This is evidenced by the observed inhibition of the transcription factor Slug and a concurrent increase in the expression of E-cadherin, an epithelial marker.[2]

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's anticancer effects.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

DMSO (vehicle control)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (0.2% DMSO in medium) and untreated cells (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapies, particularly for hepatocellular carcinoma. Its mechanism of action, involving the inhibition of key survival pathways and the induction of apoptosis, provides a strong rationale for further investigation. The protocols and data presented in this guide offer a foundational resource for researchers to build upon in their exploration of this compound's therapeutic potential. Further studies are warranted to elucidate the full spectrum of its anticancer activities and to evaluate its efficacy in vivo.

References

An In-depth Technical Guide to the Isomers of N-Feruloyloctopamine: Cis vs. Trans

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-feruloyloctopamine, a naturally occurring phenolic amide, has garnered significant interest in the scientific community for its diverse biological activities. This molecule exists as two geometric isomers, cis and trans, which may exhibit distinct pharmacological profiles. The trans-isomer, in particular, has been the subject of research demonstrating its potential as an anti-tumor, anti-inflammatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the current knowledge on the cis and trans isomers of this compound, with a focus on their biological activities, underlying signaling pathways, and the experimental methodologies for their synthesis, separation, and analysis. Due to a preponderance of research on the trans-isomer, this document also highlights the existing knowledge gaps concerning the cis-isomer and proposes experimental workflows for future comparative studies.

Introduction

This compound is formed through an amide linkage between ferulic acid and octopamine. Ferulic acid itself is known to exist in cis and trans forms, with the trans-isomer being the more stable and common form in nature[1]. The geometry of the ferulic acid moiety dictates the overall stereochemistry of this compound. While the trans-isomer has been the focus of most studies, understanding the distinct properties of the cis-isomer is crucial for a comprehensive evaluation of this compound's therapeutic potential.

Physicochemical Properties and Isomerization

The cis and trans isomers of this compound possess the same molecular formula (C₁₈H₁₉NO₅) and molecular weight (329.35 g/mol ). However, their distinct spatial arrangement of atoms around the carbon-carbon double bond of the ferulic acid backbone results in different physical and chemical properties, which can influence their biological activity and pharmacokinetic profiles.

The trans isomer is generally a white crystalline solid, while the cis isomer of ferulic acid is described as a yellow oily liquid[1]. The conversion from the trans to the cis form can be induced by exposure to UV light and heat. This isomerization is an important consideration in the handling and storage of this compound samples.

Comparative Biological Activities

Currently, there is a significant disparity in the available research on the biological activities of the two isomers, with the vast majority of studies focusing on the trans form.

trans-N-Feruloyloctopamine

The trans-isomer of this compound has demonstrated a range of biological effects:

-

Anti-Tumor Activity: It has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma (HCC) cells[2]. This activity is mediated through the inhibition of key signaling pathways involved in cell growth and metastasis.

-

Anti-Inflammatory Activity: Like other ferulic acid derivatives, the trans-isomer is expected to possess anti-inflammatory properties by modulating inflammatory signaling pathways[3][4].

-

Neuroprotective Effects: Derivatives of ferulic acid have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting a potential neuroprotective role for trans-N-feruloyloctopamine[5][6][7][8].

-

Antioxidant Activity: The phenolic structure of this compound imparts antioxidant properties, allowing it to scavenge free radicals[2].

cis-N-Feruloyloctopamine

There is a notable lack of published data on the specific biological activities of cis-N-feruloyloctopamine. While it is known to be the minor isomer formed from the trans form upon light exposure, its pharmacological profile remains largely uncharacterized[9]. Further research is imperative to understand if the cis-isomer possesses unique, similar, or antagonistic effects compared to its trans counterpart.

Quantitative Data

The available quantitative data almost exclusively pertains to trans-N-feruloyloctopamine.

| Isomer | Cell Line | Assay | IC50 | Reference |

| trans-N-Feruloyloctopamine | Huh7 (Hepatocellular Carcinoma) | Proliferation Inhibition (48h) | 1.99 mM | [2] |

| trans-N-Feruloyloctopamine | HCCLM3 (Hepatocellular Carcinoma) | Proliferation Inhibition (48h) | 2.27 mM | [2] |

| cis-N-Feruloyloctopamine | - | - | Data not available | - |

Signaling Pathways

The mechanisms of action for trans-N-feruloyloctopamine have been partially elucidated, primarily in the context of its anti-cancer effects.

trans-N-Feruloyloctopamine

-

PI3K/Akt Pathway Inhibition: trans-N-Feruloyloctopamine has been observed to decrease the phosphorylation levels of Akt, a key downstream effector of the PI3K pathway. This inhibition leads to reduced cell proliferation and survival in cancer cells[2][10].

-

p38 MAPK Pathway Inhibition: The phosphorylation of p38 MAPK is also significantly decreased in the presence of trans-N-feruloyloctopamine, which can impact cell invasion and metastasis[2][10].

-

EMT-Related Signals: The compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) by increasing the expression of E-cadherin and decreasing the level of Slug[2][10].

cis-N-Feruloyloctopamine

The signaling pathways modulated by cis-N-feruloyloctopamine have not yet been investigated.

Experimental Protocols

The following are detailed methodologies for the synthesis, separation, and biological evaluation of this compound isomers. These protocols are based on established chemical and biological techniques and may require optimization for specific experimental conditions.

Synthesis of this compound (trans and cis mixture)

The synthesis of this compound is typically achieved through an amide coupling reaction between ferulic acid and octopamine.

Materials:

-

trans-Ferulic acid

-

Octopamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Ferulic Acid: In a round-bottom flask, dissolve trans-ferulic acid (1 equivalent), EDC (1.2 equivalents), and NHS or HOBt (1.2 equivalents) in anhydrous DMF or DCM. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group of ferulic acid.

-

Amide Coupling: In a separate flask, dissolve octopamine hydrochloride (1 equivalent) in DMF or DCM and add TEA or DIPEA (2.5 equivalents) to neutralize the hydrochloride and act as a base. Cool this solution in an ice bath.

-

Slowly add the activated ferulic acid solution to the octopamine solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain a mixture of cis- and trans-N-feruloyloctopamine. The trans-isomer is typically the major product.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the cis and trans isomers can be achieved using reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

-

Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance, typically around 320 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Dissolve the synthesized mixture of this compound isomers in the mobile phase starting condition or methanol.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the two separated peaks. The trans-isomer is generally less polar and will have a longer retention time than the cis-isomer.

-

Confirm the identity of the separated isomers using NMR spectroscopy.

Isomer Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

The cis and trans isomers can be distinguished by ¹H NMR spectroscopy, primarily by the coupling constants of the vinyl protons of the ferulic acid moiety.

-

trans-isomer: The vinyl protons (H-α and H-β) will appear as doublets with a large coupling constant (J) of approximately 15-16 Hz.

-

cis-isomer: The vinyl protons will appear as doublets with a smaller coupling constant (J) of approximately 12-13 Hz[11].

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the this compound isomers on cancer cell lines.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Huh7, HCCLM3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

cis- and trans-N-feruloyloctopamine stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of cis- and trans-N-feruloyloctopamine for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to assess the effect of the isomers on the phosphorylation status of key proteins in the PI3K/Akt and p38 MAPK pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-E-cadherin, anti-Slug, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of cis- and trans-N-feruloyloctopamine for the specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by trans-N-feruloyloctopamine in HCC.

Experimental Workflows

Caption: Workflow for the synthesis and separation of this compound isomers.

Caption: Proposed workflow for a comparative bioactivity study of the isomers.

Conclusion and Future Directions